molecular formula C₂₈H₃₄BrNO₂ B015719 2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride CAS No. 66170-21-6

2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride

Cat. No.: B015719
CAS No.: 66170-21-6
M. Wt: 452 g/mol
InChI Key: RZBXEKFTYNJEJI-UHFFFAOYSA-N
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Description

2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexanol core substituted with a methoxyphenyl group and a bis(phenylmethyl)amino group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexanol core: This can be achieved through the hydrogenation of phenol derivatives under specific conditions.

    Introduction of the methoxyphenyl group: This step involves electrophilic aromatic substitution reactions, where methoxy groups are introduced to the phenyl ring.

    Attachment of the bis(phenylmethyl)amino group: This step involves nucleophilic substitution reactions, where the amino group is introduced to the cyclohexanol core.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

    Reaction temperature and pressure: Controlled to ensure optimal reaction rates.

    Catalysts and solvents: Selected to enhance reaction efficiency and product isolation.

    Purification methods: Techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products Formed

    Oxidation products: Ketones or aldehydes.

    Reduction products: Alcohols or amines.

    Substitution products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme inhibition: Inhibiting the activity of specific enzymes, thereby modulating biochemical pathways.

    Modulation of ion channels: Affecting the function of ion channels, leading to changes in cellular excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

    2-((Bis(phenylmethyl)amino)methyl)-1-(4-methoxyphenyl)cyclohexanol hydrochloride: Similar structure but with a different position of the methoxy group.

    2-((Bis(phenylmethyl)amino)methyl)-1-(3-ethoxyphenyl)cyclohexanol hydrochloride: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring may confer distinct properties compared to its analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO2.ClH/c1-31-27-17-10-16-25(19-27)28(30)18-9-8-15-26(28)22-29(20-23-11-4-2-5-12-23)21-24-13-6-3-7-14-24;/h2-7,10-14,16-17,19,26,30H,8-9,15,18,20-22H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBXEKFTYNJEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984654
Record name 2-[(Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66170-21-6
Record name E445
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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